REACTION_CXSMILES
|
C([NH:11][CH2:12][CH2:13][S:14]([NH2:17])(=[O:16])=[O:15])(OCC1C=CC=CC=1)=O.[C:18]([OH:25])(=[O:24])[CH2:19][CH2:20][C:21]([OH:23])=[O:22]>CO.[Pd]>[C:18]([OH:25])(=[O:24])[CH2:19][CH2:20][C:21]([OH:23])=[O:22].[NH2:11][CH2:12][CH2:13][S:14]([NH2:17])(=[O:16])=[O:15] |f:4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCCS(=O)(=O)N
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Upon completion of the reaction filter the catalyst
|
Type
|
DISTILLATION
|
Details
|
distill off the solvent under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O.NCCS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |